4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane
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Overview
Description
4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorosulfonyloxy group attached to a benzoyl moiety, which is further linked to an oxane ring through an amide bond. The presence of the fluorosulfonyloxy group imparts distinct reactivity and stability to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane typically involves the following steps:
Formation of the Fluorosulfonyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine to form 4-fluorosulfonyloxybenzoic acid.
Amidation Reaction: The 4-fluorosulfonyloxybenzoic acid is then reacted with oxan-4-amine under appropriate conditions to form the desired product, this compound. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxane ring and the benzoyl moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the fluorosulfonyloxy group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzoyl moiety.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the oxane ring or the benzoyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the benzoyl moiety can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines, depending on the site of reduction.
Scientific Research Applications
4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications due to its ability to form covalent bonds with biological nucleophiles.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane exerts its effects involves the interaction of its fluorosulfonyloxy group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparison with Similar Compounds
Similar Compounds
4-Fluorosulfonyloxybenzoic Acid: Shares the fluorosulfonyloxy group but lacks the oxane ring and amide bond.
4-Amino-4’-fluorosulfonylazobenzene: Contains a similar fluorosulfonyloxy group but is structurally different due to the presence of an azo linkage.
Uniqueness
4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane is unique due to the combination of the fluorosulfonyloxy group, benzoyl moiety, and oxane ring. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[(4-fluorosulfonyloxybenzoyl)amino]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c13-20(16,17)19-11-3-1-9(2-4-11)12(15)14-10-5-7-18-8-6-10/h1-4,10H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGFFWUBSFDVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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